Methyl 2-aminohept-6-enoate;hydrochloride
Description
Methyl 2-aminohept-6-enoate hydrochloride is an amino ester hydrochloride salt characterized by a seven-carbon chain with an amine group at position 2 and a terminal double bond at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of 2-aminosuberic acid derivatives, which are utilized in designing histone deacetylase (HDAC) inhibitors for therapeutic applications . Its synthesis involves the use of cross-metathesis reactions to diversify the structure, enabling the creation of cyclic tetrapeptides with biological relevance . The hydrochloride form enhances stability and solubility, making it suitable for pharmaceutical research and development.
Properties
IUPAC Name |
methyl 2-aminohept-6-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-4-5-6-7(9)8(10)11-2;/h3,7H,1,4-6,9H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNZTNJCOXFRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC=C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminohept-6-enoate;hydrochloride involves several steps. One common method includes the esterification of 2-aminohept-6-enoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminohept-6-enoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Methyl 2-aminohept-6-enoate;hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism by which Methyl 2-aminohept-6-enoate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active compounds that participate in biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Chain Length and Substituents: Methyl 2-aminohept-6-enoate’s longer carbon chain and terminal double bond distinguish it from shorter analogs like Methyl 2-aminobutanoate hydrochloride. The extended chain may enhance lipophilicity, influencing membrane permeability in drug candidates .
- Ester Group: Ethyl esters (e.g., Ethyl 2-amino-6-methylheptanoate) exhibit higher molecular weights and altered solubility profiles compared to methyl esters .
- Functional Diversity: Compounds like Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate Hydrochloride incorporate aromatic and halogenated groups, expanding utility in specialized syntheses but increasing complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
